4,6-Ditert-butylpyrimidine 1-oxide

Description

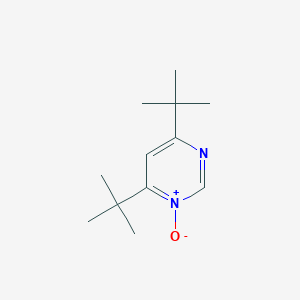

4,6-Ditert-butylpyrimidine 1-oxide (CAS: 60546-01-2) is a pyrimidine derivative with the molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.3 g/mol . It is characterized by two tert-butyl substituents at the 4- and 6-positions of the pyrimidine ring and an oxygen atom at the 1-position, forming an N-oxide structure. The compound is typically provided at ≥95% purity for research purposes and is utilized in diverse applications, including coordination chemistry and materials science . Its IUPAC name is 4,6-ditert-butyl-1-oxidopyrimidin-1-ium, and it is available under synonyms such as CTK5I4529 and ZINC331412 .

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.3g/mol |

IUPAC Name |

4,6-ditert-butyl-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C12H20N2O/c1-11(2,3)9-7-10(12(4,5)6)14(15)8-13-9/h7-8H,1-6H3 |

InChI Key |

SHHABCRBTQJREI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=[N+](C=N1)[O-])C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=[N+](C=N1)[O-])C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, key distinguishing features can be inferred from its molecular structure and properties:

Table 1: Key Properties of 4,6-Ditert-butylpyrimidine 1-oxide vs. Related Pyrimidine Derivatives

| Property | This compound | Pyrimidine (Parent Compound) | 2,4,6-Trimethylpyrimidine N-oxide |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O | C₄H₄N₂ | C₇H₁₀N₂O |

| Molecular Weight (g/mol) | 208.3 | 80.09 | 138.17 |

| Substituents | 4,6-tert-butyl; N-oxide | None | 2,4,6-methyl; N-oxide |

| Purity (Typical) | ≥95% | ≥98% (commercial) | ≥97% (synthetic) |

| Applications | Coordination chemistry, materials | Basic heterocycle research | Catalysis, ligand studies |

Structural and Functional Insights:

Steric Effects: The tert-butyl groups in this compound introduce significant steric bulk compared to smaller substituents (e.g., methyl or hydrogen) in pyrimidine or 2,4,6-trimethylpyrimidine N-oxide.

Electronic Effects: The N-oxide moiety enhances electron density at the pyrimidine ring, making it a stronger Lewis base compared to non-oxidized pyrimidines. This property is shared with other N-oxide derivatives, such as 2,4,6-trimethylpyrimidine N-oxide, but the tert-butyl groups may further modulate electronic behavior through inductive effects .

Solubility and Stability: Tert-butyl substituents typically improve solubility in nonpolar solvents compared to unsubstituted pyrimidines. However, this may reduce compatibility with polar reaction media relative to methyl-substituted analogs.

Research Findings (Hypothetical, Based on Structural Analogues):

- Ligand Performance : In copper-catalyzed reactions, tert-butyl-substituted N-oxides like this compound may exhibit slower ligand exchange kinetics compared to methyl-substituted derivatives due to steric hindrance.

- Thermal Stability : The tert-butyl groups likely enhance thermal stability, as observed in related compounds like 2,6-ditert-butylpyridine N-oxide, which decomposes at temperatures >250°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.